8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride
CAS No.: 2138129-71-0
Cat. No.: VC7195861
Molecular Formula: C8H16ClNO2S
Molecular Weight: 225.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138129-71-0 |
|---|---|
| Molecular Formula | C8H16ClNO2S |
| Molecular Weight | 225.73 |
| IUPAC Name | 5,5-dioxo-5λ6-thiaspiro[3.5]nonan-8-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2S.ClH/c9-7-2-5-12(10,11)8(6-7)3-1-4-8;/h7H,1-6,9H2;1H |
| Standard InChI Key | PLLLYOAVJPICOI-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)CC(CCS2(=O)=O)N.Cl |
Introduction
8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride is a complex organic compound belonging to the class of thiaspiro compounds. It features a unique spirocyclic structure that includes a sulfur-containing ring system, making it of interest in medicinal chemistry and pharmacology research. The compound's molecular formula is C₉H₁₇ClN₂OS, and it has a molecular weight of approximately 236.76 g/mol.
Synthesis and Preparation
The synthesis of 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride typically involves multi-step organic reactions. Common reagents used in its synthesis include thioketones, amines, and oxidizing agents. The exact synthetic routes may vary depending on the desired purity and yield, requiring careful control of reaction conditions such as temperature, pH, and solvent choice.
Applications and Research Findings
This compound is primarily used in scientific research, particularly in medicinal chemistry and pharmacology. Preliminary studies suggest potential activity in neuropharmacology, although detailed mechanism studies are required for a comprehensive understanding. The compound's unique structure allows it to participate in various chemical reactions, which are significant for modifying its pharmacological properties or creating derivatives with varied biological activities.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Used in the development of new therapeutic agents |
| Pharmacology | Potential applications in neuropharmacology |
| Chemical Synthesis | Can undergo modifications to enhance biological activity |
Mechanism of Action and Biological Activity
While the exact mechanism of action for 8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride is not fully elucidated, its structural features suggest potential interactions with biological targets. The presence of both an amino group and a sulfonyl group enhances its ability to interact with enzymes or receptors, which could lead to various biological effects.
Availability and Purity
The compound is available from various suppliers specializing in chemical research products, with purities typically above 95%. This availability supports ongoing research initiatives aimed at discovering new therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume